

Technical Support Center: Managing Thermal Runaway in Sodium Batteries with NaFSI Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium bis(fluorosulfonyl)imide*

Cat. No.: *B1448128*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium-ion batteries (SIBs) featuring **sodium bis(fluorosulfonyl)imide** (NaFSI) salt electrolytes. Our goal is to help you manage and mitigate the risk of thermal runaway in your experiments.

Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter during your experiments with NaFSI-based electrolytes that could contribute to thermal runaway.

Issue 1: Unexpected Exothermic Events or Thermal Runaway

You observe a rapid temperature increase, smoke, or fire in your sodium-ion cell during cycling, charging, or abuse testing, despite using a "safer" NaFSI-based electrolyte.

Possible Causes and Troubleshooting Steps:

- Moisture Contamination: NaFSI is highly hygroscopic. Trace moisture can lead to the formation of hydrofluoric acid (HF), which can corrode cell components, leading to internal short circuits.^[1]
 - Verification: Use Karl Fischer titration to determine the water content of your electrolyte. It should be below 20 ppm for optimal performance and safety.
 - Solution:

1. Handle NaFSI salt and prepare the electrolyte in an argon-filled glovebox with low moisture and oxygen levels (<1 ppm).
2. Dry all solvents and additives using molecular sieves (e.g., 3Å) before use.
3. If moisture is confirmed, prepare a fresh batch of electrolyte under rigorously dry conditions. A method for drying the electrolyte solution involves contacting it with an insoluble alkali metal hydride, like LiH or NaH, and then separating the insoluble by-products.^[2]

- Aluminum Current Collector Corrosion: NaFSI-based electrolytes can cause severe oxidative dissolution of aluminum current collectors at high potentials (above 4.0V vs. Na+/Na), leading to increased internal resistance and potential short circuits.^{[1][3]}
 - Verification: Disassemble a cycled cell in a glovebox and visually inspect the aluminum foil for pitting or discoloration.
 - Solution:
 1. Dual-Salt Electrolyte: Introduce a second, fluorine-containing sodium salt to passivate the aluminum surface. A common approach is to use a mixture of 0.8 M NaFSI and 0.2 M sodium difluoro(oxalato)borate (NaDFOB).^[4] This combination forms a protective layer of AlF₃ and B-F containing polymers on the aluminum surface.^[4]
 2. Alternative Salt Additive: Adding a small amount of NaPF₆ to the NaFSI electrolyte can also help passivate the aluminum current collector.^{[5][6][7]}
 3. Lower Cut-off Voltage: Limit the upper cut-off voltage of your cell to below 4.0 V during cycling.^[1]
 - Unstable Solid Electrolyte Interphase (SEI): A poorly formed or unstable SEI on the anode can lead to continuous electrolyte decomposition, gas generation, and sodium dendrite growth, which can pierce the separator and cause a short circuit.^{[3][8][9]}
 - Verification: Use techniques like X-ray photoelectron spectroscopy (XPS) or scanning electron microscopy (SEM) to characterize the SEI layer on the anode after cycling. An unstable SEI may appear thick, non-uniform, or cracked.

- Solution:

1. Electrolyte Additives: Incorporate film-forming additives into your electrolyte.

Fluoroethylene carbonate (FEC) is a widely used additive that helps form a stable, NaF-rich SEI.[3][8]

2. Optimize Salt Concentration: The concentration of NaFSI can influence SEI formation.

Experiment with different concentrations (e.g., 1.0 M to 1.5 M) to find the optimal balance between ionic conductivity and SEI stability. In some cases, highly concentrated electrolytes can promote the formation of a more stable, anion-derived SEI.[8]

3. Formation Cycles: Implement a specific formation protocol with slow charge/discharge rates for the first few cycles to allow for the gradual and uniform formation of a stable SEI layer.

Issue 2: Poor Ionic Conductivity and Cell Performance

You observe low ionic conductivity, high internal resistance, or poor rate capability in your sodium-ion cell.

Possible Causes and Troubleshooting Steps:

- High Electrolyte Viscosity: Increasing the NaFSI concentration can significantly increase the viscosity of the electrolyte, impeding ion transport.

- Verification: Measure the viscosity of your electrolyte using a rheometer.

- Solution:

1. Optimize Salt Concentration: While higher concentrations can sometimes improve stability, they can also increase viscosity. The optimal concentration for ionic conductivity is often around 1.0 M.

2. Co-solvents: Use a mixture of solvents to reduce viscosity. For example, combining cyclic carbonates (like ethylene carbonate, EC) with linear carbonates (like diethyl carbonate, DEC) can be effective.

- Inadequate Salt Purity: Impurities in the NaFSI salt can negatively impact electrochemical performance.
 - Verification: Use analytical techniques like gas chromatography-mass spectrometry (GC-MS) to assess the purity of your NaFSI salt.
 - Solution:
 1. Source High-Purity Salt: Purchase battery-grade NaFSI with a purity of at least 99.9%.
[\[10\]](#)
 2. Purification: If you are synthesizing NaFSI, ensure a thorough purification process to remove residual reactants and byproducts. A common synthesis route involves the neutralization of difluoro sulfimide with a sodium salt, followed by purification steps.[\[11\]](#)

Frequently Asked Questions (FAQs)

Q1: Is NaFSI safer than other sodium salts like NaPF6?

A1: NaFSI is generally considered to have better thermal stability than NaPF6.[\[12\]](#) Sodium salts, in general, are more thermally stable than their lithium counterparts due to higher electrostatic energy in their ionic crystals.[\[13\]](#) However, the overall safety of the battery is not solely determined by the salt. NaFSI's propensity to corrode aluminum current collectors at high voltages and its high moisture sensitivity are significant safety concerns that must be addressed.[\[1\]](#)[\[3\]](#)

Q2: What is the primary mechanism of thermal runaway in sodium-ion batteries with NaFSI electrolytes?

A2: Thermal runaway in SIBs follows a similar pathway to lithium-ion batteries. It is a chain reaction of exothermic events.[\[14\]](#)[\[15\]](#) The process is often initiated by an internal short circuit, which can be caused by dendrite growth, manufacturing defects, or mechanical abuse. This initial heating can trigger the decomposition of the SEI layer, followed by reactions between the anode and the electrolyte, and eventually the decomposition of the cathode and the bulk electrolyte, releasing flammable gases.[\[14\]](#)[\[15\]](#)[\[16\]](#) Studies have shown that in some sodium-ion battery chemistries, thermal runaway is triggered by the decomposition of the anode and separator rather than the cathode.[\[14\]](#)

Q3: What are the main gaseous byproducts of thermal runaway in sodium-ion batteries?

A3: The primary gases produced during the thermal runaway of sodium-ion batteries are similar to those from lithium-ion batteries and include carbon dioxide (CO₂), hydrogen (H₂), carbon monoxide (CO), methane (CH₄), ethylene (C₂H₄), propylene (C₃H₆), and ethane (C₂H₆).[\[16\]](#) For some sodium-ion chemistries, hydrogen is the main flammable gas.[\[16\]](#)

Q4: How does the State of Charge (SOC) affect the risk of thermal runaway?

A4: The risk of thermal runaway increases significantly with a higher state of charge. Experiments have shown that thermal runaway is more likely to be detected at an SOC of 50% or higher.[\[15\]](#)

Q5: Can using a non-flammable solvent with NaFSI completely prevent thermal runaway?

A5: Using a non-flammable solvent, such as trimethyl phosphate (TMP), can significantly improve the safety of the battery by reducing the flammability of the electrolyte.[\[17\]](#) However, it does not completely eliminate the risk of thermal runaway. The exothermic decomposition of the electrode materials and the SEI can still generate enough heat to cause a dangerous temperature rise, even without a fire.

Data Presentation

Table 1: Comparison of Common Sodium Salts for SIB Electrolytes

Property	NaFSI	NaPF6	NaClO4	NaTFSI
Ionic Conductivity	High	High	High	High
Thermal Stability	Moderate	Low	High (but explosive)	High
Moisture Sensitivity	High	High	Moderate	Low
Al Corrosion at >4.0V	Severe	Low	Low	Severe
SEI Formation	Anion contributes to SEI	Anion contributes to SEI	-	Anion contributes to SEI
Safety Concerns	Al corrosion, HF from moisture	HF from moisture	Explosive	Al corrosion

Table 2: Thermal Runaway Characteristics of Different Battery Chemistries

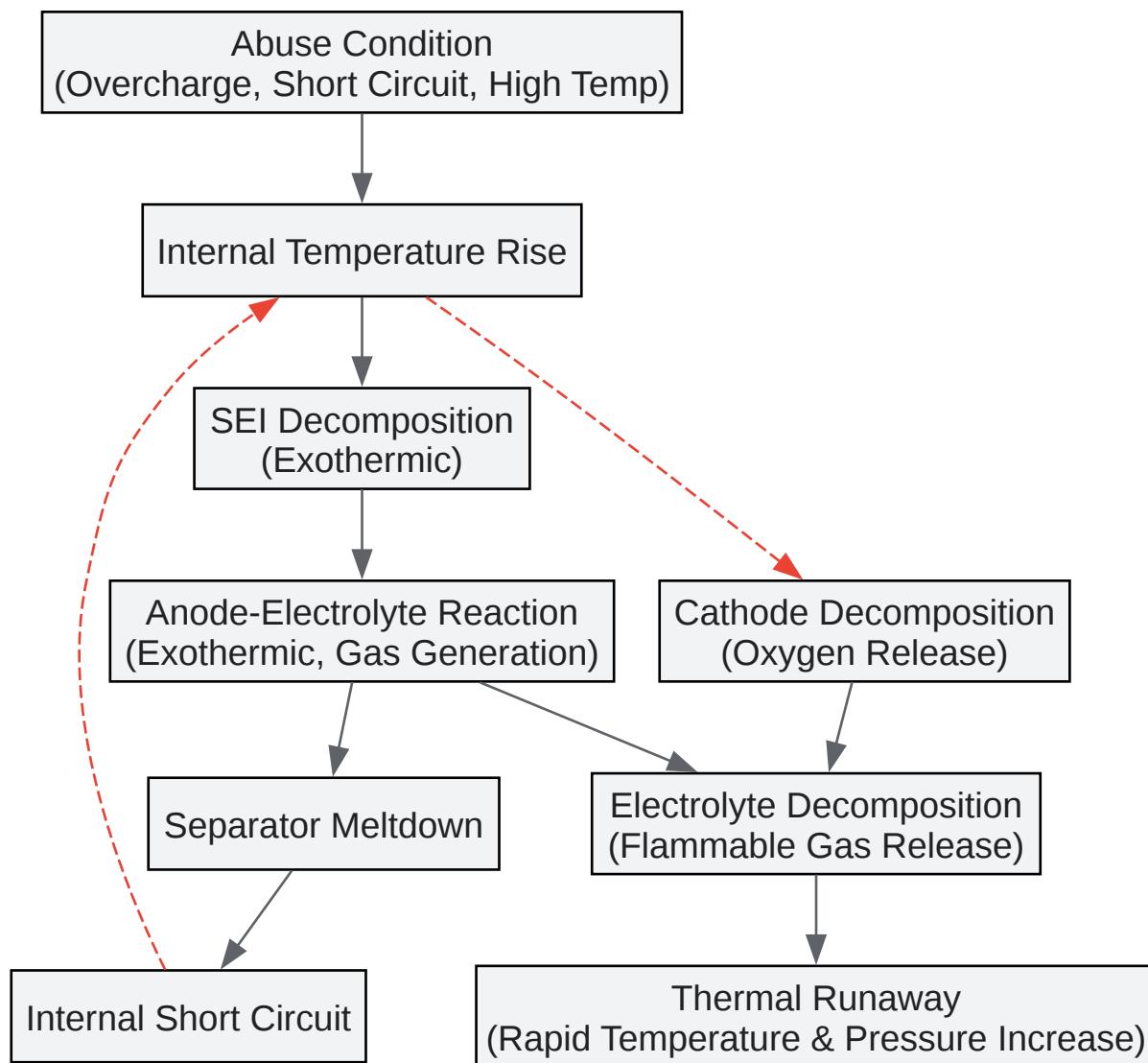
Battery Type	Onset Temperature of Thermal Runaway (°C)
Sodium-Ion Battery (NFM cathode)	135-165
Lithium-Ion Battery (NMC cathode)	140-172

Data from comparative studies subjecting 18650-type cylindrical cells to thermal abuse.[\[15\]](#)

Experimental Protocols

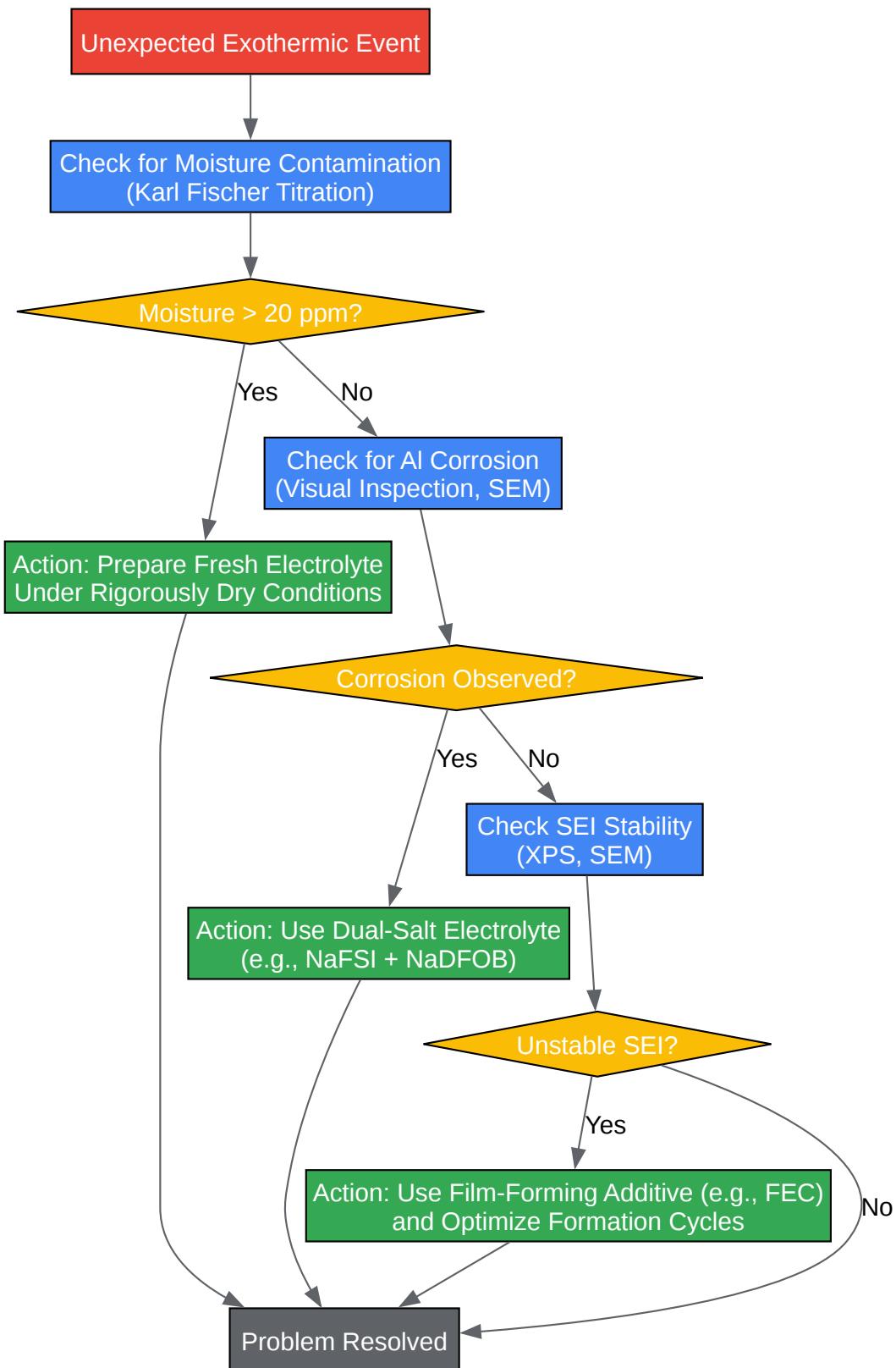
Protocol 1: Preparation of a Dual-Salt Electrolyte to Mitigate Aluminum Corrosion

This protocol describes the preparation of a 1 M NaFSI-based electrolyte with NaDFOB as an additive to passivate the aluminum current collector.


Materials:

- **Sodium bis(fluorosulfonyl)imide** (NaFSI), battery grade (99.9%)
- Sodium difluoro(oxalato)borate (NaDFOB), battery grade (99.9%)
- Ethylene carbonate (EC), battery grade
- Propylene carbonate (PC), battery grade
- Argon-filled glovebox
- Magnetic stirrer and stir bar
- Volumetric flasks and pipettes

Procedure:


- Ensure all glassware and equipment are thoroughly dried in a vacuum oven before transferring them into the glovebox.
- Inside the glovebox, prepare a 1:1 (v/v) mixture of EC and PC.
- To prepare a 100 mL solution, weigh out the appropriate mass of NaFSI to achieve a 0.8 M concentration and the appropriate mass of NaDFOB to achieve a 0.2 M concentration.
- In a volumetric flask, dissolve the weighed NaFSI and NaDFOB in a portion of the EC/PC solvent mixture.
- Stir the solution using a magnetic stirrer until the salts are completely dissolved.
- Add the remaining EC/PC solvent mixture to reach the 100 mL mark.
- Continue stirring for at least one hour to ensure a homogeneous solution.
- Store the electrolyte in a tightly sealed container inside the glovebox.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: General signaling pathway for thermal runaway in sodium-ion batteries.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oneenergi.com [oneenergi.com]
- 2. US20060138056A1 - Method of drying organic liquid electrolytes - Google Patents [patents.google.com]
- 3. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 4. Collection - Achieving the Inhibition of Aluminum Corrosion by Dual-Salt Electrolytes for Sodium-Ion Batteries - ACS Applied Materials & Interfaces - Figshare [figshare.com]
- 5. A Sodium Bis(fluorosulfonyl)imide (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi_{1/3}Fe_{1/3}Mn_{1/3}O₂/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A review on recent approaches for designing the SEI layer on sodium metal anodes - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00695E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. msesupplies.com [msesupplies.com]
- 11. CN116573619A - Preparation device and method of sodium bis (fluorosulfonyl) imide - Google Patents [patents.google.com]
- 12. Electrolyte Solvation Structure Design for Sodium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review – Safety Aspects of Sodium-Ion Batteries: Prospective Analysis from 1st Generation towards More Advanced Systems[v1] | Preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. ess-news.com [ess-news.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Technical Support Center: Managing Thermal Runaway in Sodium Batteries with NaFSI Salts]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1448128#managing-thermal-runaway-in-sodium-batteries-with-nafsi-salts>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com